1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(5-Phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring a tetrazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the click chemistry approach which involves the reaction of azides with alkynes under copper-catalyzed conditions. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions. The final step involves coupling the tetrazole and pyrazole intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(5-Phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The tetrazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid: Another tetrazole derivative with similar structural features.
Ethyl 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetate: A related compound with an ester functional group.
Uniqueness
1-[(5-Phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-N~3~-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both tetrazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11F4N7O |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-[(5-phenyltetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H11F4N7O/c19-11-8-12(20)15(22)16(14(11)21)23-18(30)13-6-7-28(25-13)9-29-26-17(24-27-29)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,30) |
InChI Key |
LTODSSKCNMUWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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